2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a 2,5-dichlorobenzamido group at position 2, an ethyl group at position 6, and a carboxamide hydrochloride moiety at position 2. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S.ClH/c1-2-22-6-5-10-13(8-22)25-17(14(10)15(20)23)21-16(24)11-7-9(18)3-4-12(11)19;/h3-4,7H,2,5-6,8H2,1H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSOBZFQIMNUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative belonging to the class of thieno[2,3-c]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H16Cl2N2O2S
- Molecular Weight : 357.27 g/mol
- IUPAC Name : 2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Research indicates that thieno[2,3-c]pyridines exhibit a range of biological activities primarily through the inhibition of specific enzymes and receptors. The compound has been studied for its potential as a Janus kinase (JAK) inhibitor , which plays a crucial role in various signaling pathways associated with inflammation and immune responses.
Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[2,3-c]pyridines exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that certain thieno[2,3-c]pyridine derivatives inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL depending on the specific derivative tested .
Antitumor Activity
The compound has also been evaluated for its antitumor activity:
- Cell Line Studies : In vitro assays against human cancer cell lines (e.g., HepG2 and NCI-H661) revealed that certain thieno[2,3-c]pyridine derivatives exhibited cytotoxic effects with IC50 values indicating potent activity against these cells .
- Mechanistic Insights : The antitumor effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored:
- Cytokine Inhibition : Research indicates that it may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Shen et al. (2011) | Antitumor Activity | Compounds showed significant activity against multiple cancer cell lines with promising IC50 values. |
| Park et al. (2017) | Anti-inflammatory Effects | Demonstrated reduction in cytokine levels in inflammatory models. |
| ResearchGate Review (2014) | General Biological Activity | Highlighted diverse biological activities including antimicrobial and cytotoxic effects across various derivatives. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their bioactive properties. Below is a structural and synthetic comparison with related derivatives from the literature, focusing on core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s tetrahydrothieno[2,3-c]pyridine core provides conformational flexibility compared to the rigid thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems. This flexibility may influence binding kinetics in biological targets . Thiazolo-pyrimidine derivatives (11a, 11b) exhibit planar structures conducive to π-π stacking, whereas the tetrahydrothieno-pyridine’s partially saturated ring may favor hydrophobic interactions.
The ethyl group at position 6 increases lipophilicity relative to the smaller methyl or cyano substituents in 11a–b and 12, possibly affecting membrane permeability.
Synthetic Pathways :
- The target compound likely involves amidation and cyclization steps, contrasting with the aldehyde condensation and thiouracil-anthranilic acid fusion used for 11a–b and 12, respectively .
- The hydrochloride salt formation is a critical divergence, improving solubility over neutral analogs like 11a–b.
Spectroscopic Signatures: While the target compound’s spectral data are unavailable, comparisons can be inferred. For example, the IR absorption for the dichlorobenzamido group (~1700 cm⁻¹, C=O stretch) would differ from the cyanobenzylidene’s nitrile peak (~2220 cm⁻¹ in 11b) .
Research Implications
- Pharmacological Potential: The dichlorobenzamido and tetrahydrothieno-pyridine motifs are structurally analogous to thrombin inhibitors (e.g., dabigatran) and antipsychotics (e.g., olanzapine), suggesting possible anticoagulant or CNS activity .
- Optimization Opportunities : Replacing the ethyl group with polar substituents (e.g., hydroxyl) could balance lipophilicity and solubility, as seen in pyrimido-quinazoline derivatives (12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
